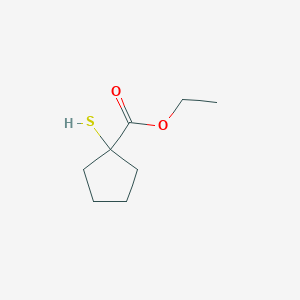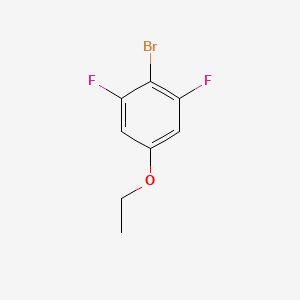
2-Bromo-5-ethoxy-1,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-ethoxy-1,3-difluorobenzene is an organic compound with the molecular formula C(_8)H(_7)BrF(_2)O It is a derivative of benzene, substituted with bromine, ethoxy, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethoxy-1,3-difluorobenzene typically involves the bromination of 5-ethoxy-1,3-difluorobenzene. This can be achieved through the following steps:
Starting Material: 5-ethoxy-1,3-difluorobenzene.
Bromination: The reaction is carried out using bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr(_3)) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, reaction time, and the use of efficient catalysts.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form corresponding quinones or reduction reactions to yield dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH(_2)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-amino-5-ethoxy-1,3-difluorobenzene or 2-thio-5-ethoxy-1,3-difluorobenzene can be formed.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated compounds or fully reduced benzene derivatives.
Scientific Research Applications
2-Bromo-5-ethoxy-1,3-difluorobenzene is utilized in various scientific research areas:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-5-ethoxy-1,3-difluorobenzene exerts its effects depends on the specific application:
Molecular Targets: It can interact with various enzymes and receptors, modifying their activity.
Pathways Involved: The compound may influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, altering metabolic processes.
Comparison with Similar Compounds
2-Bromo-5-methoxy-1,3-difluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Bromo-5-ethynyl-1,3-difluorobenzene: Contains an ethynyl group, offering different reactivity and applications.
2-Bromo-5-chloro-1,3-difluorobenzene: Substituted with a chlorine atom, leading to different chemical properties.
Uniqueness: 2-Bromo-5-ethoxy-1,3-difluorobenzene is unique due to the presence of both ethoxy and difluoro groups, which confer specific electronic and steric properties, making it valuable in selective chemical reactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-bromo-5-ethoxy-1,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-2-12-5-3-6(10)8(9)7(11)4-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJVPHUZDZNFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
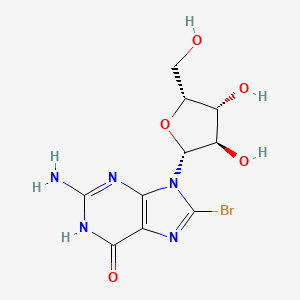


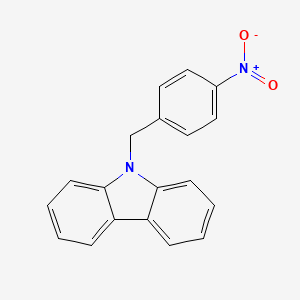
![tert-butyl N-[3-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15365281.png)
![Methyl 5-amino-8-bromoimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B15365283.png)
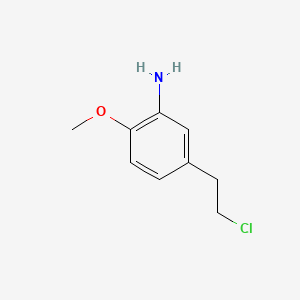
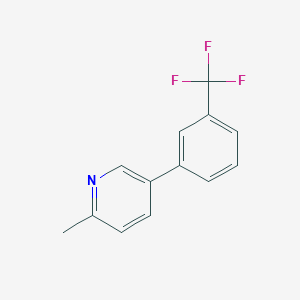
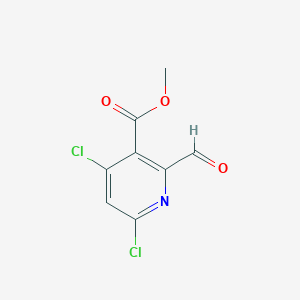
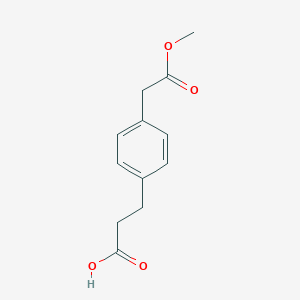
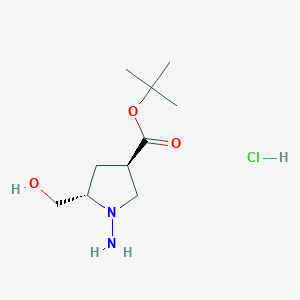
![3,8-Dioxatricyclo[5.1.0.0(2,4)]octane, 4-ethenyl-](/img/structure/B15365310.png)

